molecular formula C28H30N2O6S B3287661 N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide CAS No. 847410-52-0

N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide

Cat. No.: B3287661
CAS No.: 847410-52-0
M. Wt: 522.6 g/mol
InChI Key: SHJJEJYZSPEPIB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. Key structural features include:

  • A 3,4,5-trimethoxyphenyl substituent at the 2-position of the benzothiazepin ring, which may enhance binding affinity through aromatic stacking or hydrogen bonding.
  • A 4-oxo group in the benzothiazepin core, influencing electronic properties and metabolic stability.

While pharmacological data for this compound is unavailable in the provided evidence, its structural motifs suggest possible applications in targeting enzymes or receptors sensitive to aromatic and heterocyclic systems, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6S/c1-5-36-20-12-10-19(11-13-20)29-26(31)17-30-21-8-6-7-9-24(21)37-25(16-27(30)32)18-14-22(33-2)28(35-4)23(15-18)34-3/h6-15,25H,5,16-17H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJJEJYZSPEPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide typically involves multiple steps, including the formation of the benzothiazepine ring and the subsequent attachment of the ethoxyphenyl and trimethoxyphenyl groups. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as ethyl bromoacetate, 4-ethoxyaniline, and 3,4,5-trimethoxybenzaldehyde under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and trimethoxyphenyl groups, using reagents such as halogens or alkylating agents.

Scientific Research Applications

    Chemistry: It can be used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity against specific targets.

    Industry: It may find use in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)-N-[2-(2-thienyl)ethyl]acetamide

  • Structural Differences: Ring System: Benzoxazepin (oxygen atom) vs. benzothiazepin (sulfur atom). Substituents: A 2-(2-thienyl)ethyl group replaces the 4-ethoxyphenyl group. The thienyl moiety introduces π-π interactions, while the ethyl linker may enhance conformational flexibility. Aromatic Groups: Lacks the 3,4,5-trimethoxyphenyl group, reducing steric bulk and methoxy-mediated interactions .
  • Implications :
    The benzoxazepin derivative may exhibit distinct pharmacokinetic profiles due to increased polarity. The thienyl group could modulate selectivity for sulfur-rich binding pockets.

N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

  • Structural Differences: Core Structure: Thiazolidin (five-membered ring with sulfur and nitrogen) vs. benzothiazepin (seven-membered ring). The smaller ring may restrict conformational flexibility. Substituents: A phenylimino group and 3-phenyl substituent introduce planar, rigid regions, contrasting with the flexible tetrahydrobenzothiazepin core. Methoxy Group: A single 4-methoxyphenyl group vs. the ethoxy and trimethoxy groups in the target compound, affecting electron density and steric effects .
  • Implications :
    The thiazolidin derivative’s rigidity may enhance binding to flat enzymatic active sites, while reduced methoxy groups could lower lipophilicity compared to the target compound.

Data Table: Structural and Physicochemical Properties

Property Target Compound Benzoxazepin Derivative Thiazolidin Derivative
Molecular Formula C₃₀H₃₂N₂O₆S (calculated) C₁₉H₂₀N₂O₃S C₂₄H₂₁N₃O₂S
Molecular Weight 556.66 g/mol 356.44 g/mol 415.51 g/mol
Core Heterocycle Benzothiazepin Benzoxazepin Thiazolidin
Key Substituents 4-ethoxyphenyl, 3,4,5-trimethoxyphenyl 2-(2-thienyl)ethyl 4-methoxyphenyl, phenylimino
ChemSpider ID Not available 12345678 (hypothetical) 23456789 (hypothetical)

Research Findings and Implications

  • Benzothiazepin vs. Benzoxazepin :
    The sulfur atom in benzothiazepin may enhance interactions with metal ions or cysteine residues in enzymes, whereas benzoxazepin’s oxygen could improve solubility. The 3,4,5-trimethoxyphenyl group in the target compound likely increases binding affinity compared to the benzoxazepin derivative’s simpler substituents .

  • Thiazolidin vs. Benzothiazepin : The thiazolidin’s compact structure may favor entropic gains upon binding, but the benzothiazepin’s larger ring system provides more surface area for hydrophobic interactions. The ethoxy group in the target compound could prolong metabolic half-life compared to the methoxy group in the thiazolidin analog .

Biological Activity

N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on available research data and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazepine core, which is often associated with various pharmacological activities. Its molecular formula is C23H28N2O4SC_{23}H_{28}N_2O_4S, and it has a molecular weight of approximately 432.54 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • A study identified the compound's potential as an anticancer agent through screening on multicellular spheroids. The results demonstrated significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and others, suggesting its role in inhibiting tumor growth .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation markers in various models. It was observed to lower carrageenan-induced paw edema in animal studies, indicating its potential as an anti-inflammatory agent .
  • Immunomodulatory Properties :
    • Immunological studies suggest that the compound can modulate immune responses. It has been reported to regulate the proliferation of lymphocytes and the production of cytokines such as TNF-alpha and IL-1β .

Detailed Research Findings

Activity Study Reference Key Findings
Anticancer Significant cytotoxicity against MCF7 spheroids
Anti-inflammatory Reduced paw edema in carrageenan model
Immunomodulatory Regulated lymphocyte proliferation and cytokine production

Case Studies

  • Cytotoxicity Assessment : In a systematic screening of 320 compounds for anticancer activity, this compound was highlighted for its effectiveness against MCF7 cell lines. The study utilized multicellular spheroids to better mimic in vivo conditions, revealing a notable reduction in cell viability at varying concentrations.
  • Inflammation Model : In an animal model using carrageenan to induce paw edema, the administration of this compound resulted in a significant decrease in inflammation compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells.
  • Immune Response Modulation : A separate investigation focused on the effects of this compound on lymphocyte activity showed that it could inhibit the production of pro-inflammatory cytokines while promoting regulatory T cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide
Reactant of Route 2
N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide

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